molecular formula C9H8ClNO4 B177854 Methyl 2-(4-chloro-2-nitrophenyl)acetate CAS No. 147124-37-6

Methyl 2-(4-chloro-2-nitrophenyl)acetate

Cat. No.: B177854
CAS No.: 147124-37-6
M. Wt: 229.62 g/mol
InChI Key: SMDKYKOCWWWBJC-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of phenylacetic acid and is characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chloro-2-nitrophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(4-chloro-2-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-chloro-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-nitrophenyl)acetate involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloro-2-nitrophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(4-chloro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDKYKOCWWWBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449296
Record name Methyl 2-(4-chloro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147124-37-6
Record name Methyl 2-(4-chloro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(4-Chloro-2-nitro-phenyl)-malonic acid dimethyl ester (195 g, 679.4 mmol) in water (100 mL) and NMP (1000 mL) was heated to reflux for 3.5 hours. The solvent was removed by rotary evaporation to an oil. The oil was dissolved in EtOAc, and then washed with water (5×300 mL). The aqueous layer was then extracted with EtOAc (4×300 mL). The organic was washed with water. The organic layers were combined and dried over MgSO4. After removing the solids by filtration, the solvent was evaporated to yield the desired product as a orange/brown solid (160.0 g, 95%).
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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